molecular formula C22H23FN6O3 B12372257 4Pxo8WQ1GP

4Pxo8WQ1GP

Cat. No.: B12372257
M. Wt: 438.5 g/mol
InChI Key: CPBXJSPVZIPJMX-IRXDYDNUSA-N
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Preparation Methods

The synthesis of PF-07202954 involves several strategic steps to optimize its pharmacokinetic properties. Researchers started with a known DGAT2 inhibitor and introduced a basic moiety to enhance its distribution volume and half-life . The synthetic route includes the following steps:

Chemical Reactions Analysis

PF-07202954 undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include:

The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified versions of the original compound with altered functional groups.

Mechanism of Action

PF-07202954 exerts its effects by inhibiting the enzyme diacylglycerol O-acyltransferase 2 (DGAT2). This enzyme is involved in the final step of triglyceride synthesis, and its inhibition leads to a reduction in liver triglyceride content . The molecular targets and pathways involved include:

Properties

Molecular Formula

C22H23FN6O3

Molecular Weight

438.5 g/mol

IUPAC Name

2-[5-(3-ethoxypyridin-2-yl)oxypyridin-3-yl]-N-[(3S,5S)-5-fluoropiperidin-3-yl]pyrimidine-5-carboxamide

InChI

InChI=1S/C22H23FN6O3/c1-2-31-19-4-3-5-26-22(19)32-18-6-14(8-24-13-18)20-27-9-15(10-28-20)21(30)29-17-7-16(23)11-25-12-17/h3-6,8-10,13,16-17,25H,2,7,11-12H2,1H3,(H,29,30)/t16-,17-/m0/s1

InChI Key

CPBXJSPVZIPJMX-IRXDYDNUSA-N

Isomeric SMILES

CCOC1=C(N=CC=C1)OC2=CN=CC(=C2)C3=NC=C(C=N3)C(=O)N[C@H]4C[C@@H](CNC4)F

Canonical SMILES

CCOC1=C(N=CC=C1)OC2=CN=CC(=C2)C3=NC=C(C=N3)C(=O)NC4CC(CNC4)F

Origin of Product

United States

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